molecular formula C16H24N2O3 B14505506 Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate CAS No. 63854-03-5

Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate

Cat. No.: B14505506
CAS No.: 63854-03-5
M. Wt: 292.37 g/mol
InChI Key: DDLUGDWSVZSJCL-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C16H24N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate typically involves the reaction of 3-methoxyphenylpiperazine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenylpiperazine derivatives.

    Reduction: Formation of ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain pathways involved in inflammation or neurodegeneration .

Comparison with Similar Compounds

Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and potential therapeutic applications, which distinguish it from other piperazine derivatives.

Properties

CAS No.

63854-03-5

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate

InChI

InChI=1S/C16H24N2O3/c1-3-21-16(19)7-8-17-9-11-18(12-10-17)14-5-4-6-15(13-14)20-2/h4-6,13H,3,7-12H2,1-2H3

InChI Key

DDLUGDWSVZSJCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)C2=CC(=CC=C2)OC

Origin of Product

United States

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